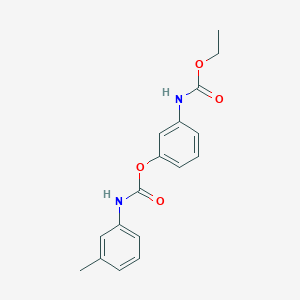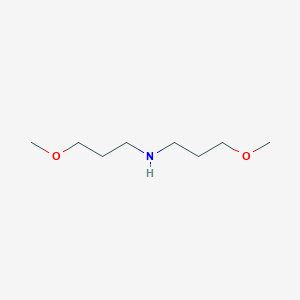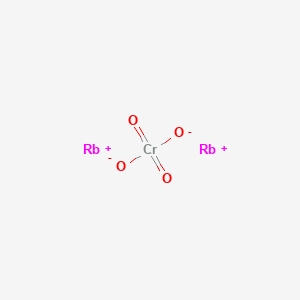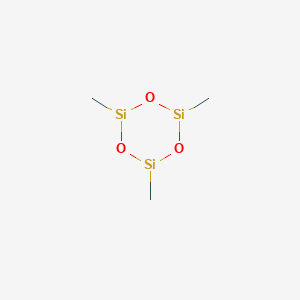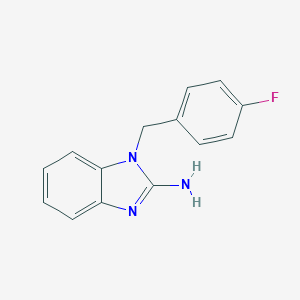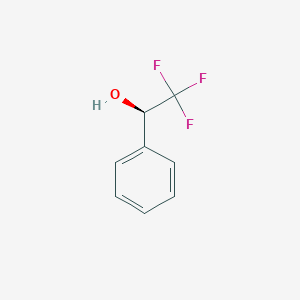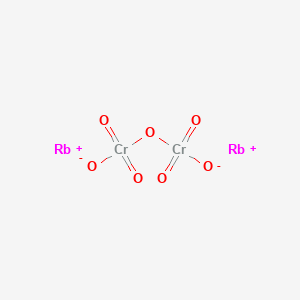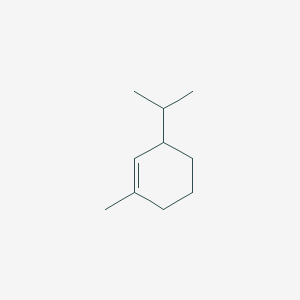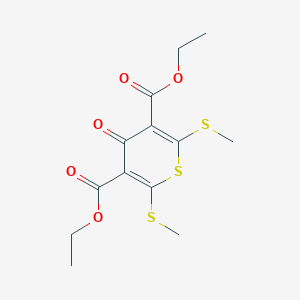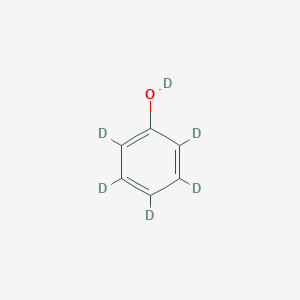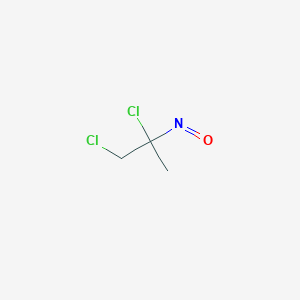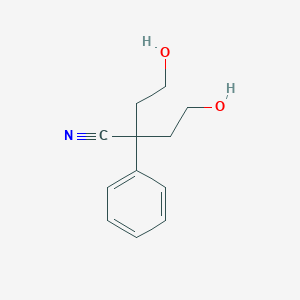
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile, also known as HEPB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. HEPB is a nitrile derivative of phenylbutyric acid and is synthesized through a multi-step process.
Mechanism Of Action
The mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the production of pro-inflammatory cytokines and by inducing cell cycle arrest and apoptosis in cancer cells. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes.
Biochemical And Physiological Effects
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to reduce the expression of genes involved in inflammation, such as COX-2 and iNOS. In addition, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been found to induce cell cycle arrest and apoptosis in cancer cells and protect neurons from oxidative stress-induced damage.
Advantages And Limitations For Lab Experiments
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has also been shown to be non-toxic and well-tolerated in animal studies. However, there are also some limitations to the use of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile in lab experiments. It is a relatively new compound, and there is limited information available on its pharmacokinetics and pharmacodynamics. In addition, the mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for the study of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile. One area of research is the investigation of its potential applications in the treatment of inflammatory and neurodegenerative diseases. Another area of research is the development of new synthetic methods for 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile that are more efficient and cost-effective. In addition, further studies are needed to elucidate the mechanism of action of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile and to investigate its pharmacokinetics and pharmacodynamics. Overall, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is a promising compound that has the potential to make significant contributions to the field of scientific research.
Synthesis Methods
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is synthesized through a multi-step process that involves the reaction of 2-phenylbutyronitrile with ethylene oxide, followed by hydrolysis and acidification. The final product is obtained through recrystallization. The synthesis of 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been shown to inhibit the production of pro-inflammatory cytokines and reduce the expression of genes involved in inflammation. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile has been found to protect neurons from oxidative stress-induced damage.
properties
CAS RN |
10469-27-9 |
|---|---|
Product Name |
4-Hydroxy-2-(2-hydroxyethyl)-2-phenylbutyronitrile |
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-hydroxy-2-(2-hydroxyethyl)-2-phenylbutanenitrile |
InChI |
InChI=1S/C12H15NO2/c13-10-12(6-8-14,7-9-15)11-4-2-1-3-5-11/h1-5,14-15H,6-9H2 |
InChI Key |
UOZFONUAKNTHHC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CCO)(CCO)C#N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)(CCO)C#N |
Other CAS RN |
10469-27-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



